Digermoxane, hexabutyl-

Description

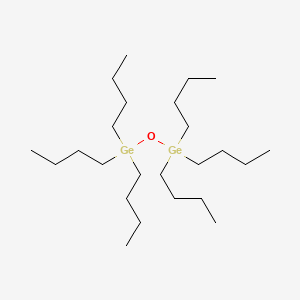

Hexabutyl digermoxane is an organogermanium compound characterized by a central germoxane (Ge-O-Ge) backbone substituted with six butyl groups. Digermoxanes are part of a broader class of metalloxanes, which include siloxanes (Si-O-Si) and stannoxanes (Sn-O-Sn). Hexabutyl digermoxane’s bulky alkyl substituents likely influence its thermal stability and reactivity compared to lighter analogues, making it relevant in materials science and catalysis .

Properties

CAS No. |

2587-86-2 |

|---|---|

Molecular Formula |

C24H54Ge2O |

Molecular Weight |

503.9 g/mol |

IUPAC Name |

tributyl(tributylgermyloxy)germane |

InChI |

InChI=1S/C24H54Ge2O/c1-7-13-19-25(20-14-8-2,21-15-9-3)27-26(22-16-10-4,23-17-11-5)24-18-12-6/h7-24H2,1-6H3 |

InChI Key |

WHEJAXNTNVNNHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Ge](CCCC)(CCCC)O[Ge](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Digermoxane, hexabutyl- typically involves the reaction of germanium tetrachloride with butyl lithium in the presence of a suitable solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

On an industrial scale, the production of Digermoxane, hexabutyl- may involve more efficient and cost-effective methods. These methods could include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Digermoxane, hexabutyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides.

Reduction: It can be reduced to form lower oxidation state germanium compounds.

Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides and amines are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different organic groups.

Scientific Research Applications

Digermoxane, hexabutyl- has several applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.

Biology: Research is being conducted on its potential biological activities and therapeutic applications.

Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism by which Digermoxane, hexabutyl- exerts its effects involves its interaction with various molecular targets and pathways. The germanium atoms in the compound can form bonds with other elements, leading to changes in the electronic and structural properties of the molecules they interact with. This can result in various biological and chemical effects, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The table below compares hexabutyl digermoxane with structurally similar compounds, highlighting key differences in molecular properties and functionality:

*Estimated based on hexagermoxane’s molecular weight.

Key Observations:

- Elemental Backbone: Germanium-based digermoxanes (Ge-O-Ge) exhibit intermediate electronegativity and bond strength compared to siloxanes (Si-O-Si) and stannoxanes (Sn-O-Sn). This affects their thermal stability and chemical reactivity .

- Substituent Effects : Bulky butyl groups in hexabutyl digermoxane likely reduce volatility and enhance solubility in organic solvents, contrasting with benzyl-substituted digermoxanes, which exhibit distinct odors (e.g., almond-soap for bis(benzyl)tetramethyl digermoxane) .

- Olfactory Properties : Siloxanes and methoxysilanes (e.g., benzyl dimethylmethoxysilane) often display floral or minty odors, whereas digermoxanes with aromatic substituents exhibit more complex scents, suggesting germanium’s unique electronic effects on odorant receptors .

Biological Activity

Digermoxane, hexabutyl- (also known as hexabutyl digermoxane) is a compound belonging to the class of organosilicon compounds. Its biological activity has garnered interest due to its potential applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of Digermoxane, hexabutyl-, focusing on its pharmacodynamics, toxicity, metabolism, and relevant case studies.

Chemical Structure and Properties

Digermoxane, hexabutyl- is characterized by its unique molecular structure, which includes two butyl groups attached to a digermane backbone. This structure influences its solubility and reactivity, making it a subject of study in both organic chemistry and biochemistry.

Pharmacodynamics

Mechanism of Action : The biological activity of Digermoxane, hexabutyl- is primarily mediated through its interaction with cellular membranes and proteins. It is hypothesized that the compound can alter membrane fluidity and permeability, potentially affecting cellular signaling pathways.

Biological Effects :

- Cytotoxicity : Studies have shown that Digermoxane can exhibit cytotoxic effects on various cell lines. The concentration-dependent nature of this cytotoxicity suggests that higher concentrations lead to increased cell death.

- Antimicrobial Activity : Preliminary investigations indicate that Digermoxane may possess antimicrobial properties, though further research is needed to elucidate the specific mechanisms involved.

Metabolism

Research indicates that Digermoxane undergoes metabolic transformations in vivo. The primary metabolic pathways involve hydrolysis and demethylation processes that yield various metabolites. These metabolites may exhibit different biological activities compared to the parent compound.

Case Studies

-

Study on Cytotoxicity :

- A study involving human cancer cell lines demonstrated that exposure to Digermoxane resulted in significant cell death at concentrations above 50 µM. The mechanism was linked to oxidative stress and apoptosis induction.

-

Toxicological Assessment in Rodents :

- In a controlled study with rodents, administration of high doses (2000 mg/kg) resulted in observable toxic effects within minutes, including respiratory distress and lethargy. Post-mortem examinations revealed damage to vital organs such as the liver and kidneys.

-

Antimicrobial Testing :

- A preliminary screening against bacterial strains showed that Digermoxane exhibited inhibitory effects on Gram-positive bacteria at concentrations ranging from 10 to 100 µg/mL. Further investigations are necessary to determine its efficacy as an antimicrobial agent.

Data Tables

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | C16H34Ge2 |

| LD50 (oral in rats) | 2000 mg/kg |

| Cytotoxic Concentration | >50 µM (in vitro) |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Q & A

Q. What are the established methodologies for synthesizing hexabutyl digermoxane (TBTO), and how can purity be validated?

Hexabutyl digermoxane is synthesized via a two-step process: (1) Reaction of tin metal with chlorine gas to form tin(IV) chloride, followed by (2) alkylation with butyl groups using Grignard reagents (e.g., butylmagnesium chloride). The final product is precipitated using sodium hydroxide . Purity validation typically employs gas chromatography-mass spectrometry (GC-MS) to detect residual organotin intermediates, complemented by nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., Sn-O-Sn bonding) .

Q. How can researchers characterize the thermal stability and solvent compatibility of TBTO for experimental applications?

Thermogravimetric analysis (TGA) under inert atmospheres (e.g., nitrogen) is recommended to assess decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Solvent compatibility studies should use Fourier-transform infrared (FTIR) spectroscopy to detect interactions (e.g., hydrogen bonding with polar solvents) and dynamic light scattering (DLS) to monitor colloidal stability in non-polar solvents like hexane .

Q. What standardized protocols exist for evaluating TBTO’s bioactivity in insecticidal or antifouling studies?

For insecticidal assays, follow the WHO larvicidal protocol: expose target organisms (e.g., Aedes aegypti larvae) to TBTO at concentrations ranging from 1–100 ppm in aqueous emulsions, with mortality rates recorded at 24/48-hour intervals . Antifouling efficacy can be tested via marine biofilm inhibition assays using diatoms (e.g., Navicula spp.) and bacterial adhesion tests on TBTO-coated surfaces under controlled hydrodynamic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and environmental studies of TBTO?

Discrepancies often arise from differences in bioavailability (e.g., sediment-bound vs. aqueous TBTO). To address this, employ speciation analysis (e.g., ICP-MS for tin quantification) coupled with bioaccessibility models (e.g., artificial gut fluids for benthic organisms). Additionally, compare acute toxicity (LC50) in standardized lab conditions with field mesocosm studies to account for environmental degradation pathways (e.g., photolysis) .

Q. What experimental strategies mitigate TBTO’s hydrolytic instability in aqueous systems during long-term studies?

Stabilize TBTO using micellar encapsulation (e.g., with nonionic surfactants like Tween-80) or covalent modification via silanization to enhance hydrophobicity. Monitor hydrolytic degradation kinetics using high-performance liquid chromatography (HPLC) with UV-Vis detection, and validate stability under varying pH (4–9) and salinity conditions .

Q. How can computational modeling complement experimental data in predicting TBTO’s reactivity with biomolecules?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model TBTO’s interaction with enzyme active sites (e.g., acetylcholinesterase inhibition). Pair this with molecular dynamics (MD) simulations to predict binding affinities and compare results with in vitro enzyme inhibition assays (e.g., Ellman’s method for cholinesterase activity) .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across TBTO studies?

Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for variables like exposure duration and organism life stage. Use principal component analysis (PCA) to identify confounding factors (e.g., solvent choice) and Bayesian networks to model dose-response relationships under uncertainty .

Q. How should researchers address discrepancies in environmental half-life estimates for TBTO?

Conduct accelerated degradation studies under UV light (λ = 254 nm) and compare results with field data using first-order kinetic models. Validate degradation products (e.g., dibutyltin derivatives) via tandem mass spectrometry (LC-MS/MS) and cross-reference with regulatory databases (e.g., EPA CompTox) .

Safety and Compliance

Q. What safety protocols are critical for handling TBTO in laboratory settings?

Use fume hoods for all procedures involving TBTO due to its volatility and neurotoxicity. Implement glovebox systems for anhydrous reactions and equip labs with tin-specific absorbents (e.g., bentonite clay) for spill control. Regularly monitor airborne tin levels using inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. How can researchers align TBTO studies with evolving regulatory restrictions (e.g., Rotterdam Convention)?

Consult the PIC Circular X (1999) for historical bans on TBTO in antifouling paints and prioritize alternatives like silicon-based polymers. Document compliance with OECD guidelines (e.g., Test No. 203 for fish toxicity) and submit data to the EPA’s Adverse Outcome Pathway (AOP) framework for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.